molecular formula C4H11NO2 B14619924 Diethoxyamine CAS No. 57058-68-1

Diethoxyamine

Cat. No.: B14619924
CAS No.: 57058-68-1
M. Wt: 105.14 g/mol
InChI Key: VXMQKONTARQGPP-UHFFFAOYSA-N
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Description

Diethoxyamine (chemical formula: (C₂H₅O)₂NH) is a secondary amine characterized by two ethoxy groups (-OCH₂CH₃) attached to a nitrogen atom. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing. For instance, it plays a critical role in the synthesis of drotaverine hydrochloride, a spasmolytic agent, where it undergoes condensation with diethoxyphenylacetic acid to form ethoxyamide, a precursor in the cyclization step . Its structural simplicity and reactivity make it a versatile building block in amine-based reactions.

Properties

CAS No.

57058-68-1

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

(ethoxyamino)oxyethane

InChI

InChI=1S/C4H11NO2/c1-3-6-5-7-4-2/h5H,3-4H2,1-2H3

InChI Key

VXMQKONTARQGPP-UHFFFAOYSA-N

Canonical SMILES

CCONOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxyamine can be synthesized through the catalytic hydrogenation of diethoxynitrile. This process involves the use of Raney nickel as a catalyst. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of diethoxynitrile to this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as an intermediate in the synthesis of other compounds. The process involves multiple stages, including the chloromethylation of ortho-diethoxybenzene, followed by cyanidation to form diethoxynitrile, which is then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Diethoxyamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon.

    Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Diethoxyamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethoxyamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable this compound to act as a versatile intermediate in chemical syntheses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methoxyamine Hydrochloride (CH₃ONH₂·HCl)

  • Structure : A primary amine with a methoxy group (-OCH₃) and a hydrochloride salt.
  • Applications : Used in biochemistry to inhibit base excision repair (BER) enzymes by binding to abasic sites in DNA .
  • Reactivity : Less sterically hindered than diethoxyamine due to its smaller methoxy group, enabling faster nucleophilic reactions.
  • Safety : Hazardous upon ingestion or inhalation, requiring controlled handling.

Diethylamine (C₄H₁₁N)

  • Structure : A simple secondary amine with two ethyl groups (-CH₂CH₃).
  • Applications : Common solvent and precursor for agrochemicals, dyes, and rubber accelerators .
  • Reactivity : Highly basic (pKₐ ~ 11) and prone to alkylation/acylation. Unlike this compound, it lacks ether oxygen atoms, reducing its polarity.
  • Physical Properties : Boiling point: 55°C; liquid at room temperature.

Diphenylamine (C₁₂H₁₁N)

  • Structure : Two phenyl groups attached to a nitrogen atom.
  • Applications : Stabilizer in explosives and propellants; precursor to antioxidants .
  • Reactivity : Electrophilic aromatic substitution dominates due to aromatic rings, contrasting with this compound’s aliphatic reactivity.

[2-(2-Aminoethoxy)ethyl]diethylamine (C₈H₂₀N₂O)

  • Structure: A tertiary amine with ethoxy and diethylamino groups.
  • Applications : Likely used in specialty surfactants or epoxy curing agents due to its polyetheramine-like structure .
  • Reactivity : The ether linkage enhances solubility in polar solvents, while tertiary amine groups facilitate crosslinking in polymer chemistry.

Comparative Analysis via Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reactivity Profile
This compound (C₂H₅O)₂NH ~105 (estimated) Secondary amine, ethoxy Pharmaceutical synthesis Condensation, alkylation
Methoxyamine HCl CH₃ONH₂·HCl 83.52 Primary amine, methoxy DNA repair studies Nucleophilic substitution
Diethylamine C₄H₁₁N 73.14 Secondary amine Solvent, agrochemical precursor High basicity, acylation
Diphenylamine C₁₂H₁₁N 169.22 Aromatic amine Explosive stabilizer Electrophilic substitution
[2-(2-AEO)EDA] C₈H₂₀N₂O 160.26 Tertiary amine, ether Surfactants, epoxy resins Crosslinking, polymerization

Research Findings and Industrial Relevance

  • This compound in Drug Synthesis : Evidence from Russian patents highlights its role in streamlining drotaverine production, achieving high yields (~85%) via interfacial catalysis and optimized cyclization .
  • Contrast with Methoxyamine : While both are amine derivatives, methoxyamine’s DNA-binding specificity contrasts sharply with this compound’s industrial-scale synthetic utility.
  • Safety Considerations : this compound’s handling likely requires precautions similar to diethylamine (e.g., corrosion-resistant equipment, ventilation) due to shared amine reactivity .

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